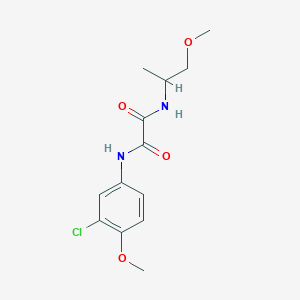![molecular formula C11H18N2O2 B2884332 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2168248-03-9](/img/structure/B2884332.png)
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol” is an organic compound with a CAS Number of 2168248-03-9 . It has a molecular weight of 210.28 .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O2/c1-9-7-10(2)13(12-9)8-11(14)3-5-15-6-4-11/h7,14H,3-6,8H2,1-2H3 . This indicates that the compound has a complex structure involving carbon, hydrogen, nitrogen, and oxygen atoms.Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that some hydrazine-coupled pyrazole derivatives, including our compound, display potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supports its efficacy by revealing a favorable binding pattern in the Lm-PTR1 active site.
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Our compound, along with related derivatives (14 and 15), exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as an antimalarial agent .
Green Synthesis
In recent advances, researchers have explored eco-friendly synthesis methods. One innovative protocol employs Amberlyst-70, a resinous, nontoxic, and cost-effective heterogeneous catalyst. The use of this catalyst, combined with simple reaction workup, contributes to sustainable and efficient synthesis processes .
Anticancer Properties
While not extensively studied, pyrazole derivatives have shown potential in cancer research. Further investigations into the cytotoxic effects of our compound could reveal its anticancer activity .
Oxazole Formation
The synthesis of our compound involves nucleophilic substitution reactions, resulting in the formation of a 4,5-dihydrooxazole ring. Understanding its reactivity and stability can inform drug design and development .
Biochemical Studies
Exploring the interactions of our compound with biological targets (enzymes, receptors, etc.) can provide insights into its mechanism of action. Computational studies, such as molecular dynamics simulations, can elucidate binding modes and guide further research.
Future Directions
The search results suggest that pyrazole-based ligands, such as “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol”, can be used in various applications, including as a catalyst for hydrolysis reactions and oxidation . This suggests potential future directions in the development of catalytic processes relating to catecholase activity .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding
Biochemical Pathways
Pyrazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
Based on the known activities of pyrazole derivatives, this compound could potentially have a variety of effects, such as modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . Additionally, the compound’s stability under various conditions can impact its shelf life and effectiveness .
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-7-10(2)13(12-9)8-11(14)3-5-15-6-4-11/h7,14H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIMRRLFHGDZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCOCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2884249.png)
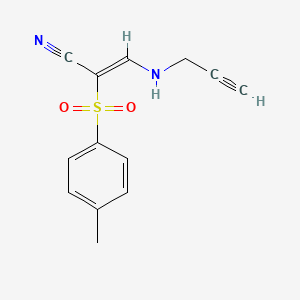
![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)
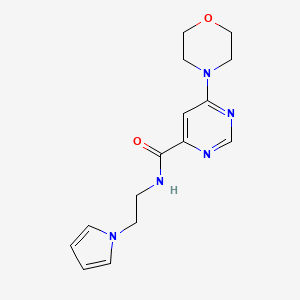
![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)

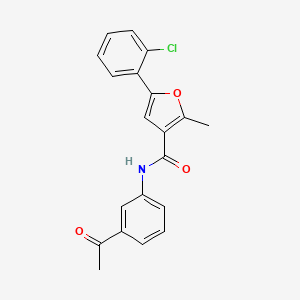

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)
![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)
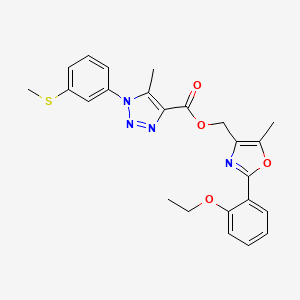
![Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2884269.png)
